2-Bromo-6-nitroquinoxaline
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Overview
Description
2-Bromo-6-nitroquinoxaline is a heterocyclic compound with the molecular formula C8H4BrN3O2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its diverse pharmaceutical and industrial applications . The compound is characterized by the presence of both bromine and nitro functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Bromo-6-nitroquinoxaline typically involves the bromination of 6-nitroquinoxalin-2-one. One common method includes the use of phosphorus (V) oxybromide as a brominating agent. The reaction is carried out by heating the reactants for approximately 6 hours . This method yields the desired product with a moderate yield of around 20%.
Chemical Reactions Analysis
2-Bromo-6-nitroquinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include phosphorus (V) oxybromide for bromination, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-6-nitroquinoxaline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitroquinoxaline and its derivatives involves interactions with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom can participate in substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
2-Bromo-6-nitroquinoxaline can be compared with other quinoxaline derivatives such as:
6-Nitroquinoxaline: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromoquinoxaline:
Quinoxaline: The parent compound, which serves as a basis for synthesizing various derivatives with diverse applications.
Properties
IUPAC Name |
2-bromo-6-nitroquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O2/c9-8-4-10-7-3-5(12(13)14)1-2-6(7)11-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJROFIWVGUCALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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